molecular formula C6H9BrF2O2 B2809454 Ethyl 4-bromo-2,2-difluorobutanoate CAS No. 60758-44-3

Ethyl 4-bromo-2,2-difluorobutanoate

Cat. No.: B2809454
CAS No.: 60758-44-3
M. Wt: 231.037
InChI Key: HDVXMVNFNHSJQG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-difluorobutanoate is an organic compound with the molecular formula C6H9BrF2O2. It is an ester derivative, characterized by the presence of bromine and two fluorine atoms attached to a butanoate backbone. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-2,2-difluorobutanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl bromodifluoroacetate as a starting material, which undergoes a series of reactions to introduce the bromine and fluorine atoms into the butanoate structure .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2,2-difluorobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

    Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted butanoates, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .

Scientific Research Applications

Ethyl 4-bromo-2,2-difluorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2-difluorobutanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and interaction with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-bromo-2,2-difluorobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic applications where precise control over reactivity and product formation is required .

Properties

IUPAC Name

ethyl 4-bromo-2,2-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O2/c1-2-11-5(10)6(8,9)3-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVXMVNFNHSJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-44-3
Record name ethyl 4-bromo-2,2-difluorobutanoate
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